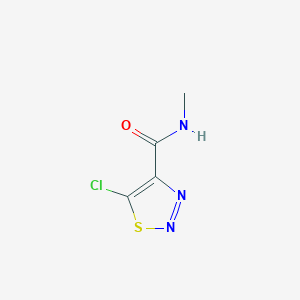
1,2,3-Thiadiazole-4-carboxamide, 5-chloro-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Thiadiazole-4-carboxamide, 5-chloro-N-methyl- is a heterocyclic compound that contains sulfur and nitrogen atoms in its ring structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-thiadiazole-4-carboxamide, 5-chloro-N-methyl- typically involves the reaction of N-tosylhydrazones with elemental sulfur in the presence of a catalyst such as tetrabutylammonium iodide. This metal-free methodology allows for the formation of substituted aryl 1,2,3-thiadiazoles . The reaction conditions usually include moderate temperatures and the use of solvents like ethanol or acetonitrile.
Industrial Production Methods
Industrial production of 1,2,3-thiadiazole-4-carboxamide, 5-chloro-N-methyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1,2,3-Thiadiazole-4-carboxamide, 5-chloro-N-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to thiadiazoline or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
1,2,3-Thiadiazole-4-carboxamide, 5-chloro-N-methyl- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,2,3-thiadiazole-4-carboxamide, 5-chloro-N-methyl- involves its interaction with specific molecular targets and pathways. For instance, some derivatives of the compound have been found to inhibit the activity of heat shock protein 90 (Hsp90), a chaperone protein involved in the folding of numerous oncoproteins . Inhibition of Hsp90 leads to the degradation of these oncoproteins, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Thiadiazole: Another isomer of thiadiazole with similar biological activities but different chemical properties.
1,3,4-Thiadiazole: Known for its antimicrobial and anticancer activities, but with a different substitution pattern on the ring.
1,2,5-Thiadiazole: Exhibits unique properties and applications in materials science and coordination chemistry.
Uniqueness
1,2,3-Thiadiazole-4-carboxamide, 5-chloro-N-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom and the N-methyl group enhances its potential as a versatile intermediate in organic synthesis and as a pharmacophore in drug development .
Properties
CAS No. |
149443-21-0 |
|---|---|
Molecular Formula |
C4H4ClN3OS |
Molecular Weight |
177.61 g/mol |
IUPAC Name |
5-chloro-N-methylthiadiazole-4-carboxamide |
InChI |
InChI=1S/C4H4ClN3OS/c1-6-4(9)2-3(5)10-8-7-2/h1H3,(H,6,9) |
InChI Key |
RSLAIHGGKPFKDU-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(SN=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Trimethylsilyl)oxy]pyrazine](/img/structure/B14262173.png)
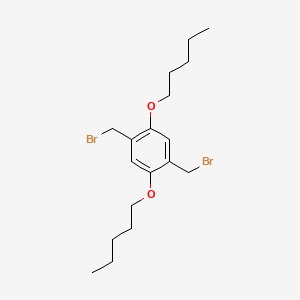
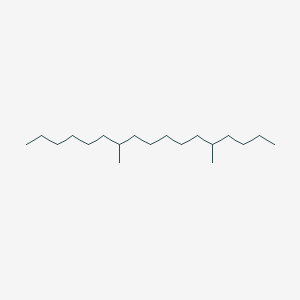
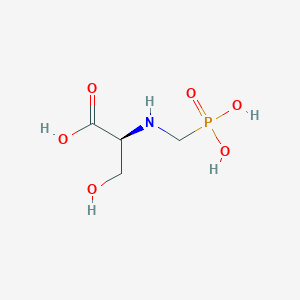
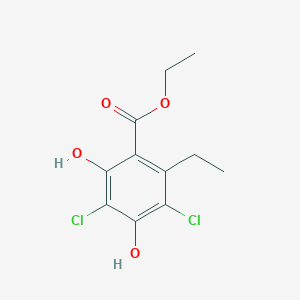

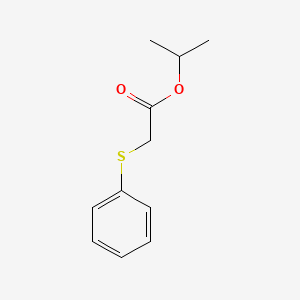

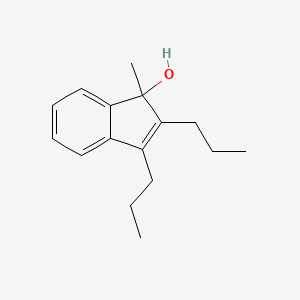
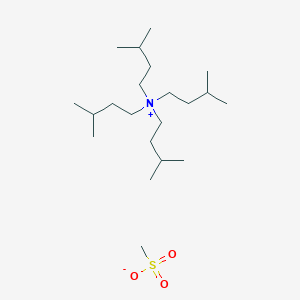
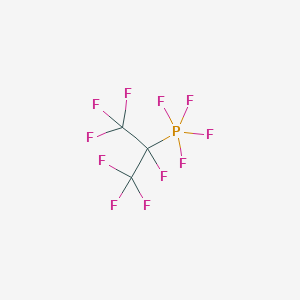
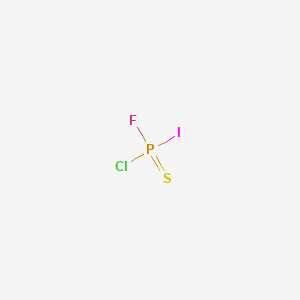
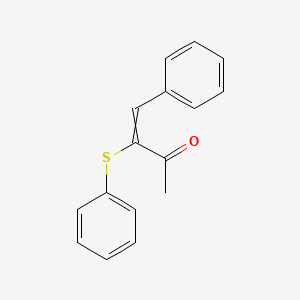
![(3S,4aR,7R,8R,8aR)-8-[(1R)-1-acetyloxy-2-carboxyethyl]-3-[furan-3-yl-[(2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]oxymethyl]-7-(2-hydroxypropan-2-yl)-3,4a,8-trimethyl-5-oxospiro[2,6,7,8a-tetrahydro-1H-naphthalene-4,3'-oxirane]-2'-carboxylic acid](/img/structure/B14262244.png)
